![molecular formula C22H21N5O2 B2942964 9-(4-叔丁基苯基)-8-氧代-2-苯基-7H-嘌呤-6-甲酰胺 CAS No. 898446-43-0](/img/structure/B2942964.png)
9-(4-叔丁基苯基)-8-氧代-2-苯基-7H-嘌呤-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It’s a sort of nitrogen-containing bi-cyclic molecule that plays a crucial role in biochemistry. The molecule also contains a phenyl group and a tert-butyl group, which could influence its properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a purine core with various substitutions at different positions. The presence of the phenyl and tert-butyl groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific locations of the substituents on the purine core. The phenyl and tert-butyl groups could potentially participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phenyl and tert-butyl groups could affect its solubility, melting point, boiling point, and other properties .科学研究应用
合成酚类抗氧化剂
合成酚类抗氧化剂 (SPA),包括具有叔丁基苯基基团的化合物,广泛用于各行各业,以防止氧化降解和延长产品保质期。它们的广泛应用需要了解它们的环境行为、人类接触途径和潜在毒性。研究强调了它们在室内灰尘、空气颗粒物和水体中的存在,引发了对它们的环境和健康影响的担忧。未来的研究应旨在开发毒性和环境持久性较低的 SPA (Liu & Mabury,2020 年)。
核酸碱中的互变异构
对嘌呤和嘧啶碱互变异构的研究,包括对影响互变异构平衡的分子相互作用的研究,提供了对核酸成分结构和功能多样性的见解。此类研究对于理解遗传信息处理和突变至关重要。这些互变异构物稳定性的环境影响,尤其是在生物背景下,对理解分子生物学和设计药物具有重要意义 (Person 等人,1989 年)。
具有抗菌和抗肿瘤活性的生物活性化合物
已经探索了具有叔丁基苯基结构的天然和合成化合物,以了解它们的生物活性,包括抗菌和抗肿瘤作用。这些化合物的作用模式、有效性和作为治疗剂的潜力是正在进行的研究领域。这些化合物的合成和研究有助于制药行业,为药物开发和理解生物机制提供了新途径 (Zhao 等人,2020 年)。
环境和毒理学考虑因素
具有叔丁基苯基结构的化合物的环境存在和毒理学特征令人担忧,特别是关于它们的内分泌干扰能力和对人类健康的影响。了解这些化合物的环境归宿、人类接触途径和潜在健康影响对于评估风险和开发更安全的替代品至关重要。该领域的研究为监管政策和消费者安全准则提供了信息 (Olaniyan 等人,2020 年)。
作用机制
Target of action
Many compounds with a purine structure are known to interact with various enzymes and receptors in the body. For example, some purine derivatives are known to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Mode of action
The interaction of a compound with its target often involves the formation of a complex, which can either activate or inhibit the function of the target. The specific mode of action would depend on the exact structure of the compound and the nature of its target .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in purine metabolism, it could affect the production of uric acid, which is a product of purine metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed and distributed in the body, how it’s metabolized, and how it’s excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of the enzyme’s products .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain compounds are more stable and effective at specific pH levels .
安全和危害
未来方向
属性
IUPAC Name |
9-(4-tert-butylphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-22(2,3)14-9-11-15(12-10-14)27-20-17(25-21(27)29)16(18(23)28)24-19(26-20)13-7-5-4-6-8-13/h4-12H,1-3H3,(H2,23,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXMDKDJCOLXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-tert-butylphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。